N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide
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Description
The compound “N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide” is a chemical compound with a CAS Number: 1204296-37-6 and a Molecular Weight: 285.31 .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the reaction of bis (2-bromoacetyl)phenoxy)acetamides with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol and o-phenylenediamine derivatives .Molecular Structure Analysis
The molecular structure analysis of similar compounds involves the presence of a piperazine subunit or its isosteres which enhances the antimicrobial activity of the fused triazoles ring systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution and reactions with amines and triazole-2-thiol .Mechanism of Action
Target of action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a common structural motif in many biologically active compounds . These compounds are known to interact with a variety of enzymes and receptors , but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with this structure can form hydrogen bonds and other interactions with their targets due to the presence of nitrogen atoms and the methoxy group .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Based on the activities of similar compounds, potential effects could include inhibition of enzyme activity, prevention of microbial growth, reduction of inflammation, and killing of cancer cells .
Future Directions
The future directions for similar compounds involve further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-20(2,3)13-17(26)21-10-11-28-18-9-8-16-22-23-19(25(16)24-18)14-6-5-7-15(12-14)27-4/h5-9,12H,10-11,13H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENIHHZCRWDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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